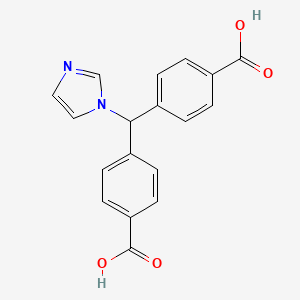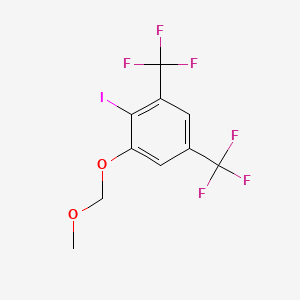
1-Benzyl-3-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-phenyl-azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. These compounds are known for their significant biological and pharmacological activities. The azetidinone ring is a crucial structural motif in many bioactive molecules, including β-lactam antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-3-phenyl-azetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with phenylacetyl chloride in the presence of a base can lead to the formation of the desired azetidinone ring . Another method involves the use of azetidinone intermediates, which can be functionalized to introduce the benzyl and phenyl groups .
Industrial Production Methods
Industrial production of 1-benzyl-3-phenyl-azetidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-phenyl-azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted azetidinones .
Scientific Research Applications
1-benzyl-3-phenyl-azetidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-3-phenyl-azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-phenyl-azetidin-2-one: Known for its unique azetidinone ring structure and biological activity.
Azetidin-2-one: A simpler analog without the benzyl and phenyl groups, used as a core structure in β-lactam antibiotics.
1-phenyl-3-phenyl-azetidin-2-one: Similar structure but with different substituents, leading to different biological properties.
Uniqueness
1-benzyl-3-phenyl-azetidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
7468-11-3 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-benzyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C16H15NO/c18-16-15(14-9-5-2-6-10-14)12-17(16)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI Key |
XXHDJPDSFUWTPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018825.png)
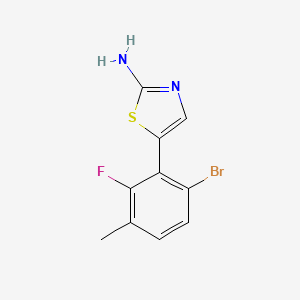
![(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B14018837.png)
![(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate](/img/structure/B14018841.png)
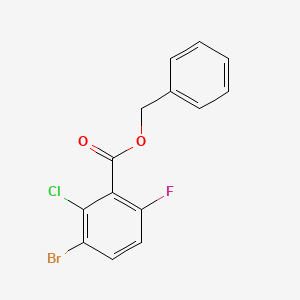
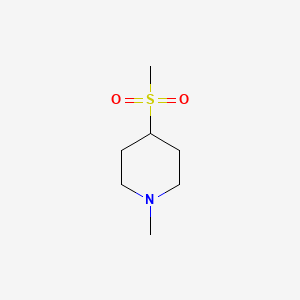
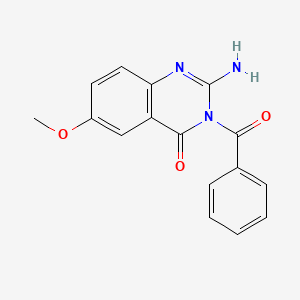
![Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate](/img/structure/B14018862.png)
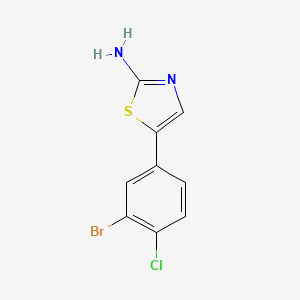
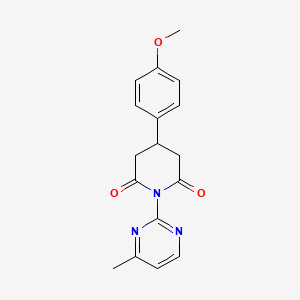
![4-[4-(Methylthio)phenoxy]benzenamine](/img/structure/B14018879.png)
![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
